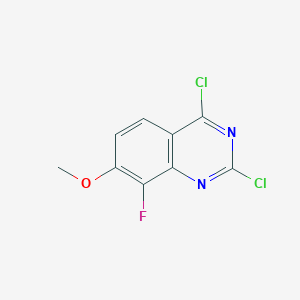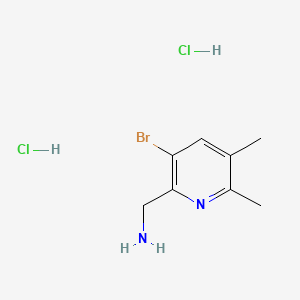
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C8H12BrN2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride typically involves the bromination of 5,6-dimethylpyridin-2-ylmethanamine followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The dihydrochloride salt formation can be achieved by reacting the brominated intermediate with hydrochloric acid in a controlled environment to precipitate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the corresponding amine.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5,6-dimethylpyridine
- 3-Bromo-2,6-dimethylpyridine
- 4-Bromo-5,6-dimethylpyridine
Uniqueness
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride is unique due to the presence of the methanamine group attached to the pyridine ring, which imparts distinct chemical properties and reactivity compared to other brominated pyridine derivatives. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H13BrCl2N2 |
|---|---|
Peso molecular |
288.01 g/mol |
Nombre IUPAC |
(3-bromo-5,6-dimethylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-7(9)8(4-10)11-6(5)2;;/h3H,4,10H2,1-2H3;2*1H |
Clave InChI |
PXXTWJOFQGGHSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C)CN)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)


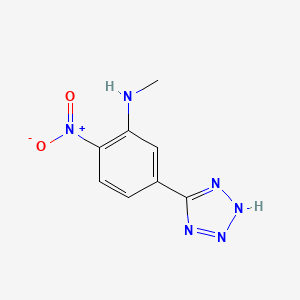
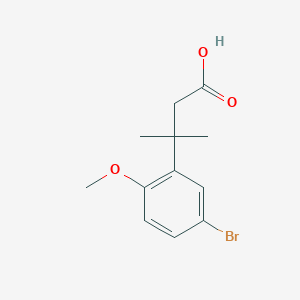
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

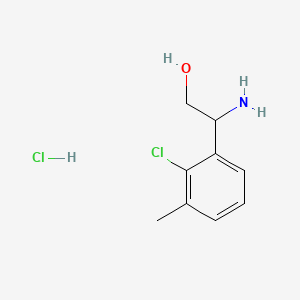
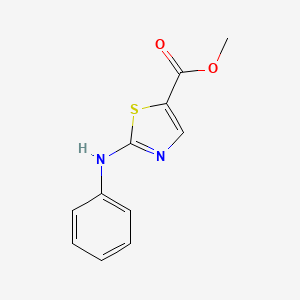
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
